molecular formula C22H14N4O7S2-2 B1231537 Woodstain scarlet dianion

Woodstain scarlet dianion

Cat. No. B1231537
M. Wt: 510.5 g/mol
InChI Key: PIEQFSVTZMAUJA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid. It is a conjugate base of a 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid.

Scientific Research Applications

  • Histological Staining : Woodstain scarlet dianion is used in histological staining. For instance, it has been used in assessing acidophilia in tissues, such as Paneth cell granules and sperm heads (Clark & Spicer, 1979). Also, a variant of the Movat pentachrome I stain, which is simplified and uses Woodstain scarlet, has been developed for better staining procedures (Clifford & Taylor, 1973).

  • Forensic Applications : In forensic science, Woodstain scarlet dianion-related compounds are used in detecting particulate lead from firearm discharges. The Sodium Rhodizonate Test uses the formation of a scarlet complex to indicate the presence of lead, which is a critical component in forensic investigations (Bartsch, Kobus, & Wainwright, 1996).

  • Photocatalysis in Environmental Science : Ag3PO4/diatomite composites have shown enhanced photocatalytic performance for the degradation of acid brilliant scarlet dye under visible light. This application is significant in environmental remediation, particularly in the treatment of dye pollutants (Zhu, Chen, Duan, Liu, & Zou, 2018).

  • Decolorization of Textile Effluents : A bacterial-yeast consortium has been developed for efficient decolorization of textile industry effluents containing disperse dye Scarlet RR. This approach is crucial for reducing the environmental impact of textile dyeing and manufacturing industries (Kurade, Waghmode, Kagalkar, & Govindwar, 2012).

  • Chemical Synthesis and Reactions : Woodstain scarlet dianion-related compounds are also explored in chemistry for various synthesis and reaction studies. For example, dianionic allylation reactions of amino acid derivatives have been studied for the synthesis of enantiopure glutamates, pipecolates, and pyroglutamates, which are important in medicinal chemistry (Hanessian & Margarita, 1998).

properties

IUPAC Name

7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQFSVTZMAUJA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O7S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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